molecular formula C14H21Cl2N3 B2635844 2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride CAS No. 1351632-48-8

2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride

Cat. No.: B2635844
CAS No.: 1351632-48-8
M. Wt: 302.24
InChI Key: XMYUVTMXZDGMSG-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research, offered for research purposes. The core benzimidazole-piperidine structure is a recognized scaffold in drug discovery, with documented scientific interest in its biological activity. While specific data on this exact molecule may be limited, research on highly similar analogues provides strong context for its research value. Compounds based on the 1-(benzimidazol-2-ylmethyl)piperidine structure have been investigated for their potential as antitubercular agents. Specifically, such molecules have been designed to target the enoyl-acyl carrier protein (EACP) reductase enzyme (PDB: 1ZID) in Mycobacterium tuberculosis , a crucial enzyme in the bacterial fatty acid synthesis pathway . Furthermore, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one moiety is present in molecular probes identified as binders to the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases . This suggests potential research applications for this chemical class in immunology and inflammasome regulation. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-methyl-1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c1-11-16-13-4-2-3-5-14(13)17(11)10-12-6-8-15-9-7-12;;/h2-5,12,15H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYUVTMXZDGMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions. For instance, the benzimidazole intermediate can be reacted with piperidine under basic conditions to form the desired product.

    Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole core and piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides for nucleophilic substitution and electrophiles like sulfonyl chlorides for electrophilic substitution.

Major Products Formed

Scientific Research Applications

Structural Characteristics

The compound features a benzimidazole core fused with a piperidine moiety, which enhances its pharmacological properties. The presence of the piperidin-4-ylmethyl group increases the compound's solubility and stability, making it suitable for biological applications.

Pharmacological Applications

1. Antimicrobial Activity

Benzimidazole derivatives, including 2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride, have shown significant antimicrobial activity. Studies indicate that compounds with this structure can exhibit both antibacterial and antifungal properties. For instance, derivatives have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of benzimidazole derivatives. Specific studies have shown that certain compounds derived from this class can inhibit nitric oxide production and other inflammatory mediators, indicating their potential as anti-inflammatory agents . For example, one study reported that a related compound exhibited significant inhibition of ear edema in animal models, suggesting its therapeutic potential for inflammatory conditions .

3. Analgesic Properties

Several studies have documented the analgesic effects of benzimidazole derivatives. Compounds similar to this compound have been evaluated for their ability to reduce pain in various models, demonstrating promising results when compared to standard analgesics like diclofenac .

4. Gastroprotective Activity

The gastroprotective effects of benzimidazole derivatives have also been explored. Certain compounds within this class have been shown to provide protection against gastric ulcers in experimental models, indicating their potential use in treating gastrointestinal disorders .

Case Studies and Research Findings

Several case studies and research findings underscore the therapeutic potential of this compound:

Study Focus Findings
Kathrotiya et al. (2013)Antimicrobial ActivityReported significant antibacterial activity against S. typhi with MIC values lower than standard antibiotics .
Li et al. (2015)Anti-inflammatory ActivityFound potent inhibitory effects on nitric oxide production; effective in reducing ear edema in mice .
Gaba & Mohan (2015)Analgesic PropertiesCompounds showed significant analgesic effects compared to standard treatments .
Mathew et al. (2013)Gastroprotective ActivityDemonstrated protection against gastric ulcers with substantial efficacy compared to omeprazole .

Mechanism of Action

The mechanism of action of 2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Features and Implications

Compound Name (Product No./CAS) Substituents (Position) Molecular Formula Structural Implications Evidence ID
Target Compound 2-methyl; 1-(piperidin-4-ylmethyl) C₁₃H₁₉Cl₂N₃ Enhanced solubility (dihydrochloride salt); piperidine may improve CNS penetration.
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride (CBR02278) 5-fluoro; 2-piperidinyl C₁₂H₁₆Cl₂FN₃ Fluorine increases metabolic stability; reduced steric bulk at position 1.
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride 1-(2-ethoxyethyl); 2-piperidinyl C₁₆H₂₃ClN₄O Ethoxyethyl group may improve solubility but reduce lipophilicity.
1-(Piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride (1351591-19-9) 2-CF₃; 1-(piperidin-4-ylmethyl) C₁₄H₁₇Cl₂F₃N₃ Trifluoromethyl group enhances lipophilicity and potential membrane permeability.
2-Methyl-1-(phenyl sulfonyl)-4-(piperazin-1-yl)-1H-benzimidazole 1-(phenyl sulfonyl); 4-piperazinyl C₁₈H₂₁N₅O₂S Sulfonyl group may strengthen receptor binding (e.g., 5-HT6 ligand activity).

Positional Variations in Substituents

  • In contrast, phenyl sulfonyl () or 2-ethoxyethyl () substituents alter electronic properties and steric bulk, impacting target selectivity .
  • Position 2 Modifications: A methyl group (target compound) provides minimal steric hindrance, favoring interactions with hydrophobic pockets. Fluorine () improves metabolic stability by resisting oxidative degradation .

Salt Forms and Solubility

  • The dihydrochloride salt in the target compound and analogs (e.g., ) improves aqueous solubility, critical for oral bioavailability .
  • Neutral analogs (e.g., non-salt forms in ) may require formulation adjustments for optimal delivery.

Pharmacological Implications

  • Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ) exhibit distinct binding profiles, such as 5-HT6 receptor affinity, due to altered basicity and hydrogen-bonding capacity .

Biological Activity

2-Methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride, identified by the CAS number 1351632-48-8, is a compound of interest due to its potential biological activities. This article delves into its biological properties, including antibacterial and antifungal activities, and provides an overview of relevant research findings.

The molecular formula of this compound is C₁₄H₂₁Cl₂N₃, with a molecular weight of 302.2 g/mol. The structure consists of a benzimidazole core substituted with a piperidine moiety, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to benzimidazoles. While specific data on this compound is limited, compounds with similar structures have demonstrated significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organisms
2,6-Dipyrrolidino-1,4-dibromobenzene0.0039S. aureus, E. coli
2-Methylbenzimidazole0.025Various Gram-positive bacteria
Piperidine derivatives4.69 - 22.9B. subtilis, S. aureus

The minimum inhibitory concentration (MIC) values indicate that derivatives with piperidine rings exhibit strong antimicrobial properties against both Gram-positive and Gram-negative bacteria .

The mechanism by which benzimidazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. The presence of electron-donating and electron-withdrawing groups on the piperidine ring has been shown to enhance antibacterial activity .

Study on Benzimidazole Derivatives

A study published in MDPI evaluated various benzimidazole derivatives for their antimicrobial activity. The results indicated that substitutions on the piperidine ring significantly influenced the bioactivity, with certain modifications leading to enhanced potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .

In another investigation focusing on the structure-activity relationship (SAR) of piperidine-containing compounds, it was found that specific substitutions led to improved inhibition zones against tested pathogens .

Q & A

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coat, and safety goggles; avoid inhalation of powder (particle size <10 µm) via fume hood use .
  • Spill Management : Neutralize with sodium bicarbonate, collect with absorbent pads, and dispose as hazardous waste (UN 3288) .

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